molecular formula C23H21BrCl2N2O2S B2656053 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 2415599-57-2

1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2656053
CAS No.: 2415599-57-2
M. Wt: 540.3
InChI Key: VKCHDJXBZBBWNS-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a high-quality synthetic organic compound intended solely for research and development purposes in a laboratory setting. This benzenesulfonylpiperazine derivative features a diphenylmethyl group and multiple halogen substitutions, a structural motif common in pharmaceutical and chemical research. Compounds with sulfonylpiperazine scaffolds are frequently investigated as key intermediates or building blocks in medicinal chemistry, particularly in the development of bioactive molecules and the exploration of structure-activity relationships (SAR) . The specific bromo and dichloro substitutions on the benzene ring, combined with the diphenylmethyl group, make this compound a valuable synthon for further chemical modifications, such as cross-coupling reactions, which are central to creating diverse libraries for drug discovery efforts . Piperazine derivatives are a significant class of nitrogen-containing heterocycles known for their wide range of biological activities and are often explored in various therapeutic areas . Research Applications: This chemical is supplied for use in chemical synthesis, as a reference standard, or as a biochemical tool. Its potential research applications include, but are not limited to, serving as a precursor in the synthesis of more complex molecules, intermediates in organic chemistry, and subjects in method development. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals. Safety and Handling: For safe handling of this and similar research chemicals, please consult the relevant Safety Data Sheet (SDS). This product is strictly for research use only (RUO) and must be used by qualified laboratory personnel.

Properties

IUPAC Name

1-benzhydryl-4-(4-bromo-2,5-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrCl2N2O2S/c24-19-15-21(26)22(16-20(19)25)31(29,30)28-13-11-27(12-14-28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCHDJXBZBBWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dichlorobenzenesulfonyl chloride and diphenylmethylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.

    Synthetic Route: The sulfonyl chloride reacts with the piperazine derivative in the presence of a base such as triethylamine to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfone derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. For example, derivatives of piperazine have been shown to inhibit tumor growth in various cancer models. A study demonstrated that certain piperazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
  • Neuropharmacology : The diphenylmethyl moiety in the compound suggests potential activity at neurotransmitter receptors. Research has shown that piperazine derivatives can act as modulators of serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders .

Chemical Biology

The sulfonyl group in the compound enhances its reactivity, making it suitable for further functionalization. This property is particularly useful in chemical biology for the development of targeted probes or inhibitors that can selectively interact with biological macromolecules.

  • Targeted Drug Delivery : Case studies have explored the use of sulfonamide derivatives in designing targeted drug delivery systems. These systems leverage the reactivity of sulfonyl groups to conjugate drugs to specific biomolecules, enhancing therapeutic efficacy while minimizing side effects .

Material Science

The compound's unique chemical structure allows it to be incorporated into polymer matrices or other materials for developing advanced materials with specific properties.

  • Polymer Composites : Research has indicated that incorporating sulfonyl-containing compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance applications .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anticancer properties; apoptosis induction in cancer cells
NeuropharmacologyModulation of serotonin/dopamine receptors; implications for psychiatric treatment
Chemical BiologyUse in targeted drug delivery systems; enhanced reactivity for functionalization
Material ScienceImproved thermal stability and mechanical properties in polymer composites

Case Studies

  • Anticancer Activity : A study published in PubMed highlighted that piperazine derivatives exhibit significant cytotoxic effects against breast cancer cell lines, suggesting that 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine could be further explored as a lead compound for anticancer drug development .
  • Neuropharmacological Effects : Research conducted on similar piperazine derivatives demonstrated their ability to modulate neurotransmitter systems effectively, indicating potential use in treating depression and anxiety disorders .
  • Material Development : A recent investigation into polymer composites revealed that incorporating sulfonyl compounds could lead to materials with enhanced durability and heat resistance, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features and activities of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine with related compounds:

Compound Name Substituents (Piperazine 4-position) Aromatic Ring Modifications Molecular Weight Reported Activity/Application Reference
Target Compound Diphenylmethyl 4-Bromo-2,5-dichlorobenzenesulfonyl ~600 g/mol* Not explicitly reported†
1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine p-Tolyl 4-Bromobenzenesulfonyl 395.3 g/mol Antimicrobial (hypothesized)
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine Methyl 2-Bromo-4,5-difluorobenzenesulfonyl 355.2 g/mol Dopamine transporter ligand
Cinnarizine Diphenylmethyl Cinnamyl (propenyl) 368.5 g/mol Antihistamine (Stugeron®)
1-(2-Methoxyphenyl)-4-phthalimido-butylpiperazine Phthalimido-butyl 2-Methoxyphenyl 435.5 g/mol High 5-HT1A affinity (Ki = 0.6 nM)

*Estimated based on structural similarity.

Key Observations:

  • Halogenation Impact : The target compound’s bromo- and chloro-substitutions enhance steric bulk and electronic effects compared to methyl () or methoxy () groups. These halogens may improve metabolic stability but reduce solubility.
  • Diphenylmethyl vs. Other Groups : The diphenylmethyl group, shared with cinnarizine (), likely confers high lipid solubility, favoring blood-brain barrier penetration. This contrasts with p-tolyl () or methyl () substituents, which offer reduced steric hindrance.

Physicochemical Properties

  • Solubility: The sulfonyl group improves aqueous solubility relative to non-sulfonylated analogs (e.g., cinnarizine).
  • Conformational Stability : The chair conformation of the piperazine ring, stabilized by equatorial substituents (), may enhance target engagement compared to flexible homopiperazine derivatives ().

Biological Activity

1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuropharmacological effects.

  • Molecular Formula : C19H18BrCl2N2O2S
  • Molecular Weight : 453.28 g/mol
  • CAS Number : 351003-54-8

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A notable study demonstrated that certain piperazine derivatives showed activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Clostridium perfringens .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazineBacillus cereus32 µg/mL
This compoundClostridium perfringensNot yet determined

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research suggests that similar piperazine derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction. For example, studies have shown that piperazine compounds can disrupt cellular signaling pathways associated with cancer growth .

Case Study: Anticancer Effects
A study focusing on the effect of piperazine derivatives on breast cancer cells revealed that these compounds could induce cell cycle arrest and apoptosis. The mechanism involved the modulation of key proteins in the apoptotic pathway, suggesting a potential therapeutic application in oncology.

Neuropharmacological Effects

Piperazine derivatives have been explored for their neuropharmacological effects, particularly in the context of anxiety and depression. Some studies indicate that these compounds may act as serotonin receptor modulators, which could be beneficial in treating mood disorders .

Table 2: Neuropharmacological Effects of Piperazine Derivatives

Compound NameEffectReference
This compoundSerotonin receptor modulationOngoing research

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis in bacterial cells .
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuropharmacological effects .

Q & A

Q. Tables

Receptor Binding Affinities of Analogous Compounds
Compound
------------------------
NAN-190
1-(2-Methoxyphenyl)piperazine
GBR 12909

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